3-(quinolin-2-ylmethylidene)piperazin-2-one 3-(quinolin-2-ylmethylidene)piperazin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15876485
InChI: InChI=1S/C14H13N3O/c18-14-13(15-7-8-16-14)9-11-6-5-10-3-1-2-4-12(10)17-11/h1-6,9,15H,7-8H2,(H,16,18)
SMILES:
Molecular Formula: C14H13N3O
Molecular Weight: 239.27 g/mol

3-(quinolin-2-ylmethylidene)piperazin-2-one

CAS No.:

Cat. No.: VC15876485

Molecular Formula: C14H13N3O

Molecular Weight: 239.27 g/mol

* For research use only. Not for human or veterinary use.

3-(quinolin-2-ylmethylidene)piperazin-2-one -

Specification

Molecular Formula C14H13N3O
Molecular Weight 239.27 g/mol
IUPAC Name 3-(quinolin-2-ylmethylidene)piperazin-2-one
Standard InChI InChI=1S/C14H13N3O/c18-14-13(15-7-8-16-14)9-11-6-5-10-3-1-2-4-12(10)17-11/h1-6,9,15H,7-8H2,(H,16,18)
Standard InChI Key QLSITWHUNWVGOS-UHFFFAOYSA-N
Canonical SMILES C1CNC(=O)C(=CC2=NC3=CC=CC=C3C=C2)N1

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3-(Quinolin-2-ylmethylidene)piperazin-2-one (molecular formula: C₁₄H₁₃N₃O, molecular weight: 239.27 g/mol) features a conjugated system comprising:

  • Quinoline moiety: A bicyclic aromatic system with a nitrogen atom at position 2, providing planar geometry for biomolecular interactions .

  • Piperazin-2-one ring: A six-membered cyclic amide contributing conformational flexibility and hydrogen-bonding capacity .

  • Methylidene bridge: A sp²-hybridized carbon linking the two heterocycles, enabling extended π-conjugation .

The compound’s structural hybridity is reflected in its calculated partition coefficient (LogP ≈ 2.1), suggesting moderate lipophilicity suitable for crossing biological membranes .

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular FormulaC₁₄H₁₃N₃O
Molecular Weight239.27 g/mol
Hydrogen Bond Donors1 (piperazinone NH)
Hydrogen Bond Acceptors3 (2 quinoline N, 1 carbonyl)
Rotatable Bonds2 (methylene bridge)
Topological Polar Surface53.8 Ų

Stereochemical Considerations

While the parent compound lacks chiral centers, stereoisomeric variants such as (3R)-3-(quinolin-2-ylmethyl)piperazin-2-one (PubChem CID 8833422) demonstrate the pharmacological significance of stereochemistry in this structural class . X-ray crystallography of analogous compounds reveals chair conformations in the piperazinone ring and coplanar alignment between quinoline and the exocyclic double bond .

Synthetic Methodologies

Core Synthesis Strategies

Two principal routes dominate the synthesis of 3-(quinolin-2-ylmethylidene)piperazin-2-one derivatives:

Condensation Approach

Quinoline-2-carbaldehydes undergo nucleophilic attack by piperazin-2-one enamines under acidic catalysis (e.g., p-TsOH), forming the methylidene bridge via Knoevenagel-type condensation . Typical conditions involve refluxing in ethanol (78°C, 12–24 h) with yields reaching 65–78% .

Multicomponent Assembly

Recent advances employ one-pot multicomponent reactions (MCRs) combining:

  • 2-Chloroquinoline-3-carbaldehyde (Vilsmeier-Haack adduct)

  • Piperazine derivatives

  • Secondary amines or thiols

This method achieves atom economy >80% while introducing diversity at the piperazine N-atoms .

Optimization Challenges

Key synthetic limitations include:

  • Regioselectivity: Competing reactions at quinoline N-oxide positions require careful protecting group strategies .

  • Stereocontrol: Open-chain intermediates often lead to E/Z isomerism across the methylidene bridge, necessitating chromatographic separation .

  • Scale-up Issues: Low solubility of intermediates in polar aprotic solvents complicates industrial production.

Biological Activity Profiling

Antimicrobial Potency

Against Gram-positive pathogens (S. aureus ATCC 29213):

  • MIC₉₀ = 8 μg/mL (cf. ciprofloxacin MIC₉₀ = 2 μg/mL)

  • Bactericidal kinetics show >3 log CFU reduction within 6h

Mechanistic studies suggest dual targeting:

  • DNA gyrase inhibition: Quinoline moiety intercalates DNA, stabilizing topoisomerase-DNA cleavage complexes .

  • Cell wall disruption: Piperazinone carbonyl interacts with penicillin-binding proteins (PBPs), inhibiting transpeptidation.

Anticancer Activity

Screening against NCI-60 cell lines reveals selective cytotoxicity:

Cell LineGI₅₀ (μM)Selectivity Index*
MCF-7 (breast)1.28.3
A549 (lung)2.73.7
HEK293 (normal)10.0

*Selectivity Index = GI₅₀(normal)/GI₅₀(cancer)

Mechanistically, the compound induces G2/M arrest via:

  • Upregulation of p21⁽WAF¹/CIP¹⁾ (3.8-fold vs. control)

  • Downregulation of cyclin B1 (62% at 5 μM)

Structure-Activity Relationships (SAR)

Quinoline Modifications

  • C3 Substitution: Electron-withdrawing groups (NO₂, CF₃) enhance DNA binding but reduce solubility .

  • N1 Alkylation: Dimethylaminopropyl chains improve blood-brain barrier penetration (logBB = 0.41) .

Piperazinone Variations

  • N4 Acylation: Acetyl derivatives show 4.2× higher P-glycoprotein inhibition vs. parent compound .

  • Ring Expansion: Homopiperazinone analogs lose antimicrobial activity (MIC >64 μg/mL).

Pharmacokinetic and Toxicological Profile

ADME Properties

  • Absorption: Caco-2 permeability Papp = 12.3 × 10⁻⁶ cm/s (high intestinal absorption predicted)

  • Metabolism: Primary CYP3A4 substrate; major metabolites include quinoline N-oxide and piperazinone ring-opened products

  • Excretion: 78% fecal elimination within 72h (rat model)

Toxicity Data

  • Acute Toxicity: LD₅₀ (mouse, oral) = 480 mg/kg

  • Genotoxicity: Ames test negative up to 100 μg/plate

  • hERG Inhibition: IC₅₀ = 18 μM (moderate cardiac risk)

Comparative Analysis with Structural Analogs

2-(Piperazin-1-yl)quinoline Derivatives

Unlike the methylidene-bridged compound, direct N-linked analogs exhibit:

  • 3.5× lower DNA binding affinity (ΔTm = 2.1°C vs. 7.4°C)

  • Improved aqueous solubility (logS = -2.1 vs. -3.4)

Indoloquinoline Hybrids

Fusion with indole rings (as in source compounds) increases:

  • Antiparasitic activity (IC₅₀ vs. P. falciparum = 0.8 nM)

  • Phototoxic potential (ROS generation = 18-fold control)

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